2-Methyl-4-phenylquinolin-8-ol
Overview
Description
2-Methyl-4-phenylquinolin-8-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylquinolin-8-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with acetophenone derivatives in the presence of a base .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized . Green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methyl-4-phenylquinolin-8-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is used in the development of dyes, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylquinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the 8-position can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the phenyl and hydroxyl groups, resulting in different biological activities.
4-Phenylquinoline: Lacks the methyl and hydroxyl groups, affecting its chemical reactivity.
8-Hydroxyquinoline: Lacks the methyl and phenyl groups, widely used as a chelating agent.
Uniqueness
2-Methyl-4-phenylquinolin-8-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the phenyl group increases its hydrophobicity and potential for π-π interactions .
Properties
IUPAC Name |
2-methyl-4-phenylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZMDIIFEXMVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598982 | |
Record name | 2-Methyl-4-phenylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179626-99-4 | |
Record name | 2-Methyl-4-phenylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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